molecular formula C13H15F2N3 B11747569 [(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11747569
M. Wt: 251.27 g/mol
InChI Key: KNZNHIMUMSALMV-UHFFFAOYSA-N
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Description

[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1-ethyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, while the pyrazolyl group can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar compounds such as:

  • [(2,4-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
  • [(2,5-dichlorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
  • [(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

These compounds share similar structural features but differ in the substitution pattern on the phenyl or pyrazolyl groups. The unique combination of the difluorophenyl and pyrazolyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H15F2N3/c1-2-18-9-10(7-17-18)6-16-8-11-5-12(14)3-4-13(11)15/h3-5,7,9,16H,2,6,8H2,1H3

InChI Key

KNZNHIMUMSALMV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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